molecular formula C31H25NO3 B5260488 3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B5260488
M. Wt: 459.5 g/mol
InChI Key: JZDDIYWPKSDKAB-ZCDPGSMHSA-N
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Description

3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining naphthalene derivatives with indole precursors.

    Oxidation and Reduction: Using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Aldol Condensation: Forming the hexa-3,5-dien-1-yl moiety through aldol condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may yield dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, indole derivatives are often studied for their potential as pharmaceuticals, including anti-inflammatory, anti-cancer, and antimicrobial agents.

Medicine

In medicine, compounds like this one might be investigated for their therapeutic potential, particularly in targeting specific biological pathways or receptors.

Industry

Industrially, such compounds could be used in the development of new materials, dyes, or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, modulating biological pathways and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anti-cancer properties.

    Tryptophan: An essential amino acid with various biological roles.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

What sets 3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one apart is its unique structure, which combines multiple functional groups and aromatic systems, potentially leading to diverse and potent biological activities.

Properties

IUPAC Name

3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25NO3/c33-26(17-6-4-13-23-11-2-1-3-12-23)21-31(35)28-19-8-9-20-29(28)32(30(31)34)22-25-16-10-15-24-14-5-7-18-27(24)25/h1-20,35H,21-22H2/b13-4+,17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDDIYWPKSDKAB-ZCDPGSMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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